1,3-dimethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features an indole moiety, a diazinane ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the indole derivative is reacted with an appropriate alkene in the presence of a palladium catalyst.
Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving a diamine and a diketone.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via a thiolation reaction, where the diazinane derivative is reacted with a sulfur-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to the formation of reduced diazinane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and diazinane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced diazinane derivatives.
Substitution Products: Substituted indole and diazinane derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-THIOXO-1,3-DIAZINANE-4,6-DIONE
- 1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-OXO-1,3-DIAZINANE-4,6-DIONE
Uniqueness: 1,3-DIMETHYL-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-4-9-21-11-12(13-7-5-6-8-15(13)21)10-14-16(22)19(2)18(24)20(3)17(14)23/h4-8,10-11H,1,9H2,2-3H3 |
InChI Key |
GCCMWAIQNFWSSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)C(=O)N(C1=S)C |
Origin of Product |
United States |
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